molecular formula C8H7FN2O2 B14326623 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 111854-27-4

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Katalognummer: B14326623
CAS-Nummer: 111854-27-4
Molekulargewicht: 182.15 g/mol
InChI-Schlüssel: RJIKAUWQCGLRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Starting Materials: The synthesis may begin with a pyrimidine derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Ethenylation: The ethenyl groups can be introduced via a Heck reaction or Wittig reaction using appropriate alkenyl halides or phosphonium ylides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of palladium or other transition metal catalysts.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient conversion.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets. For instance:

    Molecular Targets: Enzymes or receptors that the compound binds to.

    Pathways Involved: Inhibition or activation of biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.

    1,3-Diethenyl-2,4(1H,3H)-dione: Similar structure but lacks the fluorine atom.

Uniqueness

1,3-Diethenyl-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethenyl and fluorine groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

111854-27-4

Molekularformel

C8H7FN2O2

Molekulargewicht

182.15 g/mol

IUPAC-Name

1,3-bis(ethenyl)-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C8H7FN2O2/c1-3-10-5-6(9)7(12)11(4-2)8(10)13/h3-5H,1-2H2

InChI-Schlüssel

RJIKAUWQCGLRKV-UHFFFAOYSA-N

Kanonische SMILES

C=CN1C=C(C(=O)N(C1=O)C=C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.